molecular formula C15H10N2OS2 B3002546 N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide CAS No. 300664-36-2

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3002546
CAS No.: 300664-36-2
M. Wt: 298.38
InChI Key: XUBMMWPFKCUDEQ-UHFFFAOYSA-N
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Description

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10N2OS2 and its molecular weight is 298.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, also known as N2-(8H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus . The specific binding mode of the compound with 3CL pro has been rationalized through molecular docking studies .

Biochemical Pathways

The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating and spreading, thereby mitigating the effects of the infection .

Pharmacokinetics

Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This is achieved by blocking the activity of the 3CL pro enzyme, which is essential for viral replication . This leads to a decrease in viral load and potentially mitigates the symptoms of the infection.

Biological Activity

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising indene and thiazole rings, which contribute to its biological activity. Its molecular formula is C15H11N2OSC_{15}H_{11}N_{2}OS, and it has a molecular weight of approximately 273.33 g/mol. The presence of these heterocycles is critical for its interaction with biological targets.

This compound exhibits significant interactions with various enzymes and proteins:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
  • Antimicrobial Activity : Preliminary evaluations suggest that it possesses antimicrobial properties against several pathogens, making it a candidate for further pharmacological exploration .

Cellular Effects

The compound influences cellular functions through several mechanisms:

  • Cell Signaling Modulation : It alters signaling pathways that regulate cell growth and apoptosis. This modulation can lead to enhanced or suppressed cellular responses depending on the context.
  • Gene Expression : It has been shown to affect gene expression profiles in various cell types, indicating potential roles in cancer therapy and other diseases.

The molecular mechanism of this compound involves:

  • Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of target proteins.
  • Signal Transduction Pathways : It may interact with pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of various derivatives of indeno-thiazole compounds, including this compound. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus with an MIC value of 0.5 μg/mL.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic strains, suggesting its potential use in treating infections associated with biofilms .

Anticancer Activity

Research has indicated that the compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 50 μM.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antimicrobial ActivityMIC against Staphylococcus aureus: 0.5 μg/mL
Induction of ApoptosisEffective in inducing apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMMWPFKCUDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acylation 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 2-thiophenecarbonyl chloride (0.106 mL; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 17 mg of Thiophene-2-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide 6. EI-HRMS m/e calcd for C15H10N2OS2 (M+) 298.0235, found 298.0233.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.106 mL
Type
reactant
Reaction Step Two

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